3-(3,5-Difluorophenyl)phenol
Overview
Description
3-(3,5-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O It consists of a phenol group substituted with two fluorine atoms at the 3 and 5 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method includes the reaction of 3,5-difluorobenzene with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the preparation of this compound can be achieved through a multi-step process involving the diazotization of 3,5-difluoroaniline followed by hydrolysis. This method is advantageous due to its high yield and relatively low cost .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
3-(3,5-Difluorophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 3,5-Difluorophenol
- 2,4-Difluorophenol
- 2,6-Difluorophenol
Comparison: 3-(3,5-Difluorophenyl)phenol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to other difluorophenols, it exhibits higher stability and reactivity, making it more suitable for certain applications in research and industry .
Biological Activity
3-(3,5-Difluorophenyl)phenol, with the molecular formula C12H10F2O, is an organic compound known for its unique structural features and potential biological activities. The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring enhances its lipophilicity and may influence its interactions with biological macromolecules, making it a compound of interest in medicinal chemistry.
The compound is characterized by:
- Phenolic Hydroxyl Group : This contributes to its reactivity and potential biological activity.
- Fluorine Substituents : The fluorine atoms increase the compound's stability and may enhance its binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as a pharmacological agent. Although specific mechanisms of action are not fully elucidated, studies suggest that fluorinated phenols generally exhibit enhanced biological activities compared to their non-fluorinated counterparts.
Pharmacological Potential
- Antimicrobial Activity : Fluorinated phenolic compounds have shown promise in inhibiting bacterial virulence factors. For instance, related compounds have been demonstrated to suppress biofilm formation in Staphylococcus aureus strains .
- Antiviral Properties : Recent studies have investigated the interactions of novel phenolic compounds with viral proteins, showing potential as inhibitors against SARS-CoV-2 through molecular docking studies .
While a specific mechanism for this compound remains undefined, it is hypothesized that its interactions with enzymes or receptors could be mediated through:
- Hydrophobic Interactions : The lipophilic nature due to fluorination may enhance binding to hydrophobic pockets in proteins.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with target macromolecules.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Fluorophenol | One fluorine atom | Lower lipophilicity compared to this compound |
2,4-Difluorophenol | Two fluorine atoms at different positions | Different reactivity due to positional effects |
4-(3,5-Difluorophenyl)phenol | Similar structure but different substitution | Potentially different biological activity due to substitution |
4-Chloro-2,5-difluorophenol | Contains chlorine instead of hydroxyl group | Altered electronic properties affecting reactivity |
This table illustrates how the distinct arrangement of fluorine atoms in this compound may confer advantages in terms of stability and biological activity over other phenolic compounds.
Case Studies and Research Findings
- In vitro Studies : Research indicates that phenolic compounds exhibit antioxidant properties that contribute to their therapeutic activities against various diseases including neurodegenerative disorders and cancer .
- Molecular Dynamics Simulations : These studies have demonstrated that certain phenolic ligands show good binding affinities with viral proteins like nsp13 from SARS-CoV-2, suggesting a pathway for further development as antiviral agents .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIECQTUDVNOHMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460160 | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656304-62-0 | |
Record name | 3′,5′-Difluoro[1,1′-biphenyl]-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656304-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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